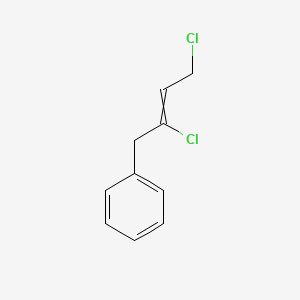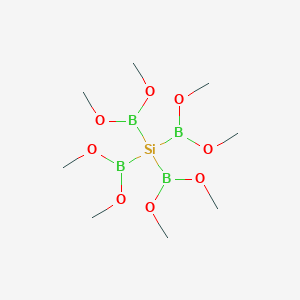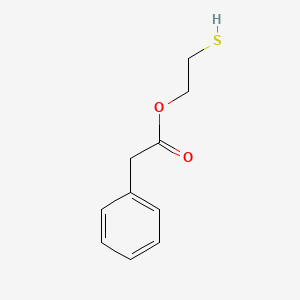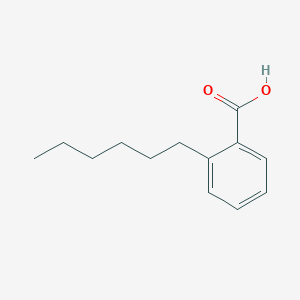
(2,4-Dichlorobut-2-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorobut-2-en-1-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl2. This compound features a benzene ring substituted with a 2,4-dichlorobut-2-en-1-yl group. It is a colorless liquid at room temperature and is primarily used as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 2,4-dichlorobut-2-ene under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound involves the chlorination of butadiene to produce 2,4-dichlorobut-2-ene, which is then reacted with benzene in the presence of a Lewis acid catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
化学反应分析
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2,4-dichlorobutylbenzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Epoxides or diols.
Reduction: 2,4-Dichlorobutylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
(2,4-Dichlorobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its organochlorine structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This reaction mechanism is facilitated by the electron-donating effects of the substituents on the benzene ring, which increase its nucleophilicity.
相似化合物的比较
Similar Compounds
1,4-Dichlorobut-2-ene: An organochlorine compound with similar reactivity but lacks the benzene ring.
Chloroprene: Another chlorinated butene used in the production of synthetic rubber.
2,4-Dichlorobenzyl chloride: A benzene derivative with similar substitution patterns but different reactivity.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)benzene is unique due to its combination of a benzene ring with a 2,4-dichlorobut-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
属性
CAS 编号 |
59741-82-1 |
|---|---|
分子式 |
C10H10Cl2 |
分子量 |
201.09 g/mol |
IUPAC 名称 |
2,4-dichlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H10Cl2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI 键 |
LUPXOLWXTKDZBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
